molecular formula C13H22O2 B13734886 6-tert-Butyloctahydrocoumarin CAS No. 21197-51-3

6-tert-Butyloctahydrocoumarin

Cat. No.: B13734886
CAS No.: 21197-51-3
M. Wt: 210.31 g/mol
InChI Key: IPKVISRDFCIXEA-UHFFFAOYSA-N
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Description

6-tert-Butyloctahydrocoumarin (CAS 21197-51-3) is a fully saturated coumarin derivative characterized by a tert-butyl substituent at the 6-position of the octahydrocoumarin scaffold. The compound’s octahydro (fully hydrogenated) backbone differentiates it from partially unsaturated coumarins, reducing aromaticity and altering reactivity .

Properties

CAS No.

21197-51-3

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

6-tert-butyl-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one

InChI

InChI=1S/C13H22O2/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(14)15-11/h9-11H,4-8H2,1-3H3

InChI Key

IPKVISRDFCIXEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2C(C1)CCC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyloctahydrocoumarin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-tert-butyl-2-hydroxybenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization to form the coumarin ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 6-tert-Butyloctahydrocoumarin may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyloctahydrocoumarin can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .

Scientific Research Applications

6-tert-Butyloctahydrocoumarin has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active coumarins.

    Industry: It is used in the fragrance industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of 6-tert-Butyloctahydrocoumarin involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, coumarin derivatives are known to inhibit certain enzymes like cytochrome P450, affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Similar Compounds

6-tert-Butyloctahydrocoumarin belongs to a broader class of coumarin derivatives, which vary in substituents, saturation, and functional groups. Below is a comparative analysis with structurally related compounds:

Key Structural Differences

  • Bavachromene : A prenylated coumarin with methoxy groups and unsaturated side chains. Unlike 6-tert-Butyloctahydrocoumarin, Bavachromene retains aromaticity and exhibits photochemical reactivity due to conjugated double bonds .
  • 5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one: Features hydroxyl and methoxy groups on the chromenone core, enhancing polarity and hydrogen-bonding capacity. This contrasts with the hydrophobic tert-butyl group in 6-tert-Butyloctahydrocoumarin .
  • 3-Chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one : Contains halogen (chloro) and methyl substituents, which may increase electrophilicity and bioactivity compared to the sterically hindered tert-butyl group .

Data Tables

Table 1: Structural Comparison of Coumarin Derivatives

Compound Name CAS Number Key Substituents Saturation Functional Groups
6-tert-Butyloctahydrocoumarin 21197-51-3 tert-Butyl (C6) Octahydro Ester, alkyl
Bavachromene Not provided Prenyl, methoxy Unsaturated Aromatic, alkene
5,7-Dihydroxy-8-methoxy-4H-chromen-4-one Not provided Hydroxyl, methoxy (C5, C7, C8) Partially saturated Hydroxyl, ketone
3-Chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one Not provided Chloro, methyl (C3, C4) Unsaturated Halogen, hydroxyl

Research Findings

  • Its saturated backbone may favor stability in formulation chemistry (e.g., fragrances) over bioactive roles .
  • Synthetic Challenges : Silane-protected intermediates (e.g., compound 6 in ) highlight the complexity of introducing bulky substituents like tert-butyl groups, requiring precise deprotection steps absent in simpler coumarin syntheses .

Biological Activity

6-tert-Butyloctahydrocoumarin is a compound belonging to the coumarin family, which is known for its diverse biological activities. This article presents a comprehensive review of the biological activity associated with 6-tert-butyloctahydrocoumarin, focusing on its cytoprotective effects, potential anticancer properties, and other notable activities based on recent research findings.

Chemical Structure and Properties

6-tert-Butyloctahydrocoumarin is characterized by its unique structure, which includes a tert-butyl group at the 6-position of the coumarin ring. This modification enhances its lipophilicity, potentially influencing its biological interactions and efficacy.

Cytoprotective Effects

Research has indicated that coumarins exhibit cytoprotective effects against oxidative stress. A study investigating various coumarin derivatives, including those structurally related to 6-tert-butyloctahydrocoumarin, demonstrated their ability to protect human hepatoma HepG2 cells from tert-butyl hydroperoxide (t-BHP)-induced oxidative damage. The findings suggest that these compounds can mitigate cell damage through antioxidant mechanisms .

Anticancer Activity

The anticancer potential of coumarins has been widely studied, with specific attention given to their ability to inhibit cancer cell proliferation. A structure-activity relationship (SAR) analysis revealed that substitutions at the C6 position of the coumarin nucleus significantly enhance anticancer activity. For instance, derivatives with longer aliphatic chains showed increased cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells .

Table 1: Anticancer Activity of Coumarin Derivatives

Compound NameCell Line TestedIC50 (μM)Notes
6-tert-ButyloctahydrocoumarinPC375Induces apoptosis
CaffeoyllomatinHepG2136.4Effective cytoprotection
8-farnesyloxycoumarinDU14532.01Causes DNA damage
5-farnesyloxycoumarinPC325.47Cell cycle arrest in G0/G1 phase

The mechanism by which coumarins exert their biological effects often involves modulation of cell signaling pathways. For example, some studies have shown that certain coumarins can inhibit lipoxygenase enzymes (15-LOX), leading to reduced inflammation and tumor growth in experimental models . Additionally, molecular docking studies have suggested that these compounds can effectively bind to key proteins involved in cancer progression, such as NF-κB .

Sensitization and Toxicity Studies

While many coumarins exhibit beneficial biological activities, it is essential to assess their safety profiles. A study on fragrance sensitization evaluated various coumarins, including those similar to 6-tert-butyloctahydrocoumarin. The results indicated that while some coumarins may elicit sensitization reactions in specific individuals, others showed no significant adverse effects . This highlights the importance of conducting thorough toxicity assessments for new derivatives.

Case Studies and Research Findings

Several case studies have explored the biological activity of coumarins:

  • Cytoprotection Against Oxidative Stress : An investigation into the protective effects of various coumarins on HepG2 cells demonstrated that specific structural modifications could enhance their efficacy against oxidative stress .
  • Anticancer Efficacy : Research focusing on the cytotoxic effects of modified coumarins revealed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Fragrance Sensitization : A retrospective analysis of human testing indicated varying degrees of sensitization among different coumarin compounds, emphasizing the need for careful evaluation in cosmetic applications .

Q & A

Q. What are the established synthetic methodologies for 6-tert-Butyloctahydrocoumarin, and how can researchers optimize reaction conditions?

Answer: The synthesis typically involves cyclocondensation of substituted dihydrocoumarin precursors with tert-butyl groups under acid catalysis. Key parameters include temperature control (e.g., 80–120°C) and solvent selection (e.g., toluene or DCM). Optimize yields by adjusting stoichiometry of tert-butylating agents (e.g., tert-butyl chloride) and monitoring reaction progress via TLC or GC-MS. Include controls for side reactions, such as over-alkylation, by conducting pilot reactions at smaller scales .

Q. Which spectroscopic techniques are most effective for characterizing 6-tert-Butyloctahydrocoumarin, and how should data interpretation be standardized?

Answer: Use a combination of 1^1H/13^13C NMR to confirm stereochemistry and substituent positions, with emphasis on coupling constants for octahydro scaffold analysis. IR spectroscopy can validate carbonyl (C=O) and ether (C-O-C) functional groups. Cross-validate findings with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Standardize data by referencing deuterated solvents and internal standards (e.g., TMS) in NMR, and calibrate instruments using certified reference compounds .

Q. How can researchers design a literature review strategy to compile existing data on 6-tert-Butyloctahydrocoumarin?

Q. How can contradictory data in reported biological activities of 6-tert-Butyloctahydrocoumarin be resolved?

Answer:

  • Conduct meta-analysis of dose-response curves across studies to identify outliers.
  • Replicate experiments under standardized conditions (e.g., cell lines, solvent controls).
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms.
  • Apply statistical tools like ANOVA to assess variability in biological replicates. If discrepancies persist, evaluate purity of compound batches via HPLC and consider stereochemical impurities as confounding factors .

Q. What computational approaches are suitable for modeling the conformational dynamics of 6-tert-Butyloctahydrocoumarin in solution?

Answer:

  • Perform molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) to analyze ring puckering and tert-butyl group rotation.
  • Compare results with experimental NOESY NMR data to validate dominant conformers.
  • Solvent effects can be modeled via implicit solvent models (e.g., GB/SA). For advanced studies, use QM/MM hybrid methods to refine energy barriers for rotational transitions .

Q. How should researchers design a multi-omics study to explore the metabolic fate of 6-tert-Butyloctahydrocoumarin in vivo?

Answer:

  • Combine LC-MS/MS metabolomics to track parent compound and metabolites in plasma/tissue.
  • Use stable isotope labeling (e.g., 13^{13}C-tert-butyl) to differentiate endogenous vs. exogenous pathways.
  • Integrate transcriptomics data (RNA-seq) to identify enzymes involved in biotransformation (e.g., CYP450 isoforms).
  • Validate findings with knockout animal models or enzyme inhibition assays. Ensure ethical compliance by referencing IACUC protocols and controls for interspecies variability .

Methodological Challenges & Solutions

Q. What strategies mitigate batch-to-batch variability in 6-tert-Butyloctahydrocoumarin synthesis?

Answer:

  • Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) like reaction time, temperature, and catalyst loading.
  • Use inline PAT tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring.
  • Characterize intermediates rigorously; e.g., isolate and NMR-profile dihydrocoumarin precursors before tert-butylation.
  • Store final product under inert atmosphere (argon) at –20°C to prevent degradation .

Q. How can researchers address gaps in toxicity profiling of 6-tert-Butyloctahydrocoumarin for preclinical studies?

Answer:

  • Conduct Ames tests for mutagenicity and zebrafish embryo toxicity assays as tier-1 screens.
  • Use in silico tools (e.g., DEREK Nexus) to predict structural alerts.
  • For tier-2 testing, perform 28-day rodent studies with histopathology and serum biomarker analysis.
  • Cross-reference data with structurally analogous coumarins (e.g., 7-hydroxycoumarin) to infer potential mechanisms .

Data Management & Validation

Q. What frameworks ensure reproducibility in spectroscopic data for 6-tert-Butyloctahydrocoumarin?

Answer:

  • Adopt FAIR principles: Ensure data is Findable (public repositories like Zenodo), Accessible (open-access), Interoperable (standardized file formats), and Reusable (detailed metadata).
  • Publish raw spectra (e.g., JCAMP-DX files) alongside processed data.
  • Use collaborative platforms like GitHub for version control of analytical protocols .

Q. How should conflicting computational and experimental solubility data be reconciled?

Answer:

  • Compare Hansen solubility parameters (HSPs) from simulations with experimental shake-flask method results.
  • Validate predictions via dynamic light scattering (DLS) to detect aggregation.
  • Account for polymorphic forms by XRD analysis of crystallized samples.
  • Publish negative results to inform model refinement in community databases .

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